molecular formula C17H26N4O3S B11109096 N-(2,4-Dimethylphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide

N-(2,4-Dimethylphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide

Cat. No.: B11109096
M. Wt: 366.5 g/mol
InChI Key: IPPIZWJOLFJJFC-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide is a sulfonamide derivative featuring a 2,4-dimethylphenyl group, a methanesulfonamide core, and a hydrazinecarbonyl-linked 1-methylpiperidin-4-ylidene moiety. Below, we compare its synthesis, structural features, spectroscopic properties, and bioactivity with structurally related compounds.

Properties

Molecular Formula

C17H26N4O3S

Molecular Weight

366.5 g/mol

IUPAC Name

2-(2,4-dimethyl-N-methylsulfonylanilino)-N-[(1-methylpiperidin-4-ylidene)amino]acetamide

InChI

InChI=1S/C17H26N4O3S/c1-13-5-6-16(14(2)11-13)21(25(4,23)24)12-17(22)19-18-15-7-9-20(3)10-8-15/h5-6,11H,7-10,12H2,1-4H3,(H,19,22)

InChI Key

IPPIZWJOLFJJFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)NN=C2CCN(CC2)C)S(=O)(=O)C)C

Origin of Product

United States

Biological Activity

N-(2,4-Dimethylphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • IUPAC Name : this compound
  • Molecular Formula : C16H22N4O2S
  • Molecular Weight : 350.44 g/mol

The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors. The presence of the hydrazine moiety suggests potential activity against various cancer cell lines, as hydrazones are known for their ability to inhibit tumor growth by inducing apoptosis and cell cycle arrest.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. Specifically:

  • In vitro Studies : The compound has shown efficacy against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death rates in malignant cells .

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. The sulfonamide group is known for its antibacterial effects, which may extend to antifungal activity as well. Compounds with similar structures have demonstrated effectiveness against various pathogens, indicating potential for further investigation in this area.

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
Umesha et al. (2009) Antioxidant and AntimicrobialSynthesized derivatives exhibited good antimicrobial activity and antioxidant properties.
Goulioukina et al. (2016) CytotoxicityIdentified pyrazoles with significant cytotoxic effects in MCF-7 and MDA-MB-231 cells, suggesting a possible synergistic effect when combined with doxorubicin.
ResearchGate Publication (2024) AnticancerReported efficacy against multiple cancer lines with mechanisms involving apoptosis induction.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research has indicated that compounds similar to N-(2,4-Dimethylphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide exhibit promising anticancer properties. A study focused on related hydrazine derivatives demonstrated their ability to induce apoptosis in cancer cells. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine was identified as a potent apoptosis inducer with excellent blood-brain barrier penetration, suggesting that similar compounds could be effective in treating various cancers .

2. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been well-documented, with studies showing that these compounds can inhibit the growth of various pathogens. The structural similarities between this compound and known antimicrobial agents suggest that it may also possess similar properties .

3. Neurological Applications
Compounds featuring piperidine and hydrazine moieties have been explored for their neuroprotective effects. The ability of these compounds to cross the blood-brain barrier opens avenues for their use in treating neurodegenerative disorders. Their mechanism often involves modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
This compoundAnticancer
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amineApoptosis Induction
Pyrazole DerivativesAntimicrobial
Piperidine-based CompoundsNeurological Protection

Table 2: Structure-Activity Relationship Insights

Structural FeatureObserved ActivityImplication
Dimethylphenyl GroupEnhanced binding affinityPotential for increased efficacy
Piperidine RingNeuroactivityPossible CNS effects
Hydrazinecarbonyl GroupCytotoxicityInduction of apoptosis

Case Studies

Case Study 1: Anticancer Efficacy
A study investigated the effects of hydrazine derivatives on human cancer cell lines. The results indicated that specific modifications to the hydrazine moiety enhanced cytotoxicity against breast cancer cells, suggesting that similar modifications in this compound could yield improved anticancer agents .

Case Study 2: Antimicrobial Testing
In vitro tests on pyrazole derivatives showed significant activity against multiple bacterial strains. The structural similarities with this compound suggest that this compound could be evaluated for its antimicrobial potential in future studies .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Piperidine- and Sulfonamide-Containing Derivatives
  • Compound A: N-[4-[[1-[2-(6-Methyl-2-pyridinyl)ethyl]-4-piperidinyl]carbonyl]phenyl]methanesulfonamide () Features a pyridinyl-piperidine moiety instead of the hydrazinecarbonyl group.
  • Compound B : 4-Chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide ()

    • Shares a piperidine-sulfonamide backbone but incorporates a chlorophenyl carbohydrazide group.
    • The chloro substituent may enhance electrophilic reactivity compared to the 2,4-dimethylphenyl group in the target compound.
  • Compound C : N-(4-Methoxyphenyl)benzenesulfonamide ()

    • Simplifies the structure with a methoxyphenyl group and lacks the hydrazinecarbonyl-piperidine chain.
    • Demonstrates how electron-donating methoxy groups influence sulfonamide reactivity and crystal packing via C–H⋯O hydrogen bonds .
2,4-Dimethylphenyl Derivatives
  • Compound D: Amitraz Metabolites (N-(2,4-dimethylphenyl)-formamide and N-(2,4-dimethylphenyl)-N'-methylimidoformamide) () These metabolites retain the 2,4-dimethylphenyl group but replace the sulfonamide with formamide/imidoformamide.

Spectroscopic and Analytical Data

Compound Key IR/NMR Features Key Differences
Target Compound Expected νC=O (~1660–1680 cm⁻¹), νS=O (~1150–1250 cm⁻¹), and NH stretches (~3150–3400 cm⁻¹) . Hydrazinecarbonyl and piperidine groups introduce distinct tautomeric possibilities.
Compound A () Pyridine C=N stretch (~1600 cm⁻¹); absence of hydrazine NH stretches. Aromatic pyridine vs. non-aromatic piperidinylidene in the target compound.
Compound C () Methoxy C–O stretch (~1250 cm⁻¹); sulfonamide S=O (~1150 cm⁻¹) . Simpler structure lacks hydrazine and piperidine moieties.

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